Cas no 1804729-77-8 (5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile)

5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile is a specialized pyridine derivative featuring a cyano group, difluoromethyl substitution, and a methoxy functional group. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing active ingredients with enhanced biological activity. The presence of the difluoromethyl group contributes to improved metabolic stability and lipophilicity, while the cyano and methoxy moieties offer versatile reactivity for further functionalization. This compound is particularly useful in the design of heterocyclic scaffolds for medicinal chemistry applications. Its high purity and well-defined chemical properties ensure consistent performance in synthetic routes.
5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile structure
1804729-77-8 structure
Product name:5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile
CAS No:1804729-77-8
MF:C10H7F2N3O
Molecular Weight:223.178888559341
CID:4877324

5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

    • 5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile
    • インチ: 1S/C10H7F2N3O/c1-16-10-8(9(11)12)7(2-3-13)6(4-14)5-15-10/h5,9H,2H2,1H3
    • InChIKey: VOHJCHXAOQHFPA-UHFFFAOYSA-N
    • SMILES: FC(C1C(=NC=C(C#N)C=1CC#N)OC)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 329
  • トポロジー分子極性表面積: 69.7
  • XLogP3: 1.2

5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029040818-1g
5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile
1804729-77-8 97%
1g
$1,460.20 2022-04-01

5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile 関連文献

5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrileに関する追加情報

Introduction to 5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile (CAS No. 1804729-77-8)

5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1804729-77-8, belongs to a class of heterocyclic compounds that exhibit remarkable potential in the synthesis of novel therapeutic agents. The structural features of this molecule, particularly the presence of a cyano group, a difluoromethyl substituent, and a methoxy group, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the creation of complex molecular architectures.

The compound's structure is characterized by a pyridine core, which is a common scaffold in many biologically active molecules. The pyridine ring itself is a nitrogen-containing heterocycle that often serves as a key pharmacophore in drug design. In 5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile, the pyridine ring is functionalized with several substituents that enhance its utility in synthetic chemistry. The cyano group at the 5-position introduces a polar moiety that can participate in hydrogen bonding interactions, while the difluoromethyl group at the 3-position provides electronic and steric effects that can influence the compound's binding affinity to biological targets.

The methoxy group at the 2-position further modulates the electronic properties of the molecule, contributing to its overall reactivity. These structural elements collectively make 5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile a versatile building block for the synthesis of more complex molecules. In recent years, there has been growing interest in the development of small molecule inhibitors targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The unique structural features of this compound have positioned it as a promising candidate for further exploration in drug discovery.

Recent studies have highlighted the potential of 5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The presence of both electron-withdrawing and electron-donating groups in 5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile makes it an attractive scaffold for developing kinase inhibitors due to its ability to interact with the active sites of these enzymes through multiple binding interactions.

Moreover, the compound's difluoromethyl group has been shown to enhance metabolic stability and binding affinity in drug candidates. This feature is particularly important in pharmaceutical development, where compounds need to exhibit long half-lives and high affinity for their target proteins. The cyano group also contributes to the compound's overall stability and reactivity, allowing for further functionalization through various synthetic transformations. These properties make 5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile a valuable tool for medicinal chemists seeking to develop novel therapeutics.

In addition to its applications in kinase inhibition research, 5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile has shown promise in other areas of pharmaceutical research. For instance, its structural motif has been explored in the development of antiviral agents. Viruses often rely on host cellular machinery for replication, and targeting viral enzymes or proteins with small molecules can disrupt their life cycles effectively. The unique combination of functional groups in this compound allows it to interact with viral proteins through multiple non-covalent interactions, making it a potent candidate for antiviral drug development.

Recent advances in computational chemistry have also facilitated the use of 5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile as a starting point for virtual screening campaigns. These computational methods allow researchers to rapidly evaluate large libraries of compounds for their potential biological activity before conducting expensive experimental assays. By leveraging computational tools such as molecular docking and molecular dynamics simulations, scientists can identify promising lead compounds that can be further optimized for therapeutic use. The versatility of this compound makes it an ideal candidate for such virtual screening efforts.

The synthesis of 5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile involves several key steps that highlight its complexity and synthetic challenge. The process typically begins with the functionalization of a pyridine precursor at multiple positions using carefully selected reagents and reaction conditions. Each step must be carefully optimized to ensure high yields and purity, as even minor impurities can affect the compound's biological activity significantly.

In one reported synthetic approach, researchers begin with commercially available 2-methoxypyridine and introduce a cyano group at the 5-position using cyanating agents such as cyanogen bromide or copper(I) cyanide. This step requires careful control of reaction conditions to avoid over-cyanation or side reactions. Once the cyano group is installed, the next step involves introducing the difluoromethyl group at the 3-position using fluorinated reagents such as trifluoromethyl iodide or bis(trifluoromethyl) disulfide.

The final step involves converting one of the hydroxyl groups into an acetonitrile moiety using appropriate nitrile-forming reagents such as phosphorus oxychloride or thionyl chloride in combination with ammonia or ammonium hydroxide. Each reaction must be carefully monitored using analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy to ensure high purity and yield.

The synthetic challenges associated with this compound underscore its complexity but also highlight its potential value as a building block for more complex molecules. By understanding and optimizing each synthetic step, researchers can produce sufficient quantities of this compound for further biological evaluation.

In conclusion, 5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile (CAS No. 1804729-77-8) is a versatile chemical entity with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases, including cancer and viral infections. Recent advances in synthetic chemistry and computational methods have further enhanced its utility as a starting point for drug discovery efforts.

The continued exploration of this compound's biological activity and synthetic applications will undoubtedly lead to new insights into disease mechanisms and innovative treatment strategies. As research progresses, it is likely that 5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile will play an increasingly important role in shaping future therapeutic developments across multiple therapeutic areas.

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